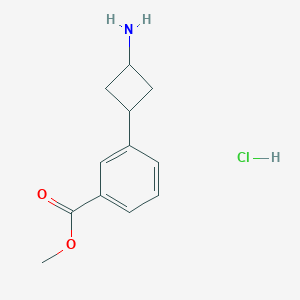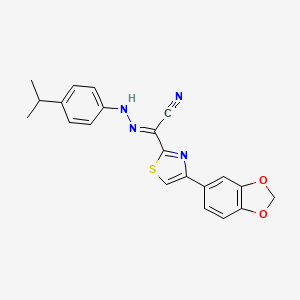![molecular formula C17H15F3N4O3 B2410443 2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide CAS No. 338748-41-7](/img/structure/B2410443.png)
2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a hydroxyimino group (-N=OH), a phenyl group (a variant of benzene), and a trifluoromethoxy group (-O-CF3). These groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The presence of the phenyl and trifluoromethoxy groups could potentially influence the compound’s 3D structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the hydroxyimino group might participate in reactions as a nucleophile or base .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility can be influenced by the functional groups in the compound .Scientific Research Applications
Antimicrobial Activity
The compound has been used in the synthesis of a new series of Cu(II), Pt(II) and Pd(II) complexes . These complexes have shown antimicrobial activity against various microorganisms . The Schiff base and its metal complexes were characterized on the basis of various spectroscopic investigation like IR, NMR, UV-VISIBLE spectroscopy, elemental analysis etc .
Detection and Determination of Metal Ions
The compound contains a reactive grouping O=C, -N-OH, which determines the characteristics reactions of isonitrosoketones . Tautomeric oxime compounds are potentially ambient ligands capable of forming metal complexes with different types of structures/bonding . These compounds find several applications as sensitive and selective reagents in the detection and determination of several metal ions .
Inhibitors of Human Soluble Epoxide Hydrolase
A series of N,N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . The synthesized compounds are promising as inhibitors of human soluble epoxide hydrolase .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2Z,3E)-2-hydroxyimino-N-phenyl-3-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3/c1-11(15(24-26)16(25)21-12-5-3-2-4-6-12)22-23-13-7-9-14(10-8-13)27-17(18,19)20/h2-10,23,26H,1H3,(H,21,25)/b22-11+,24-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFLQNISBWTCFH-AGLMHXQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)OC(F)(F)F)C(=NO)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)OC(F)(F)F)/C(=N/O)/C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2410361.png)





![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2410370.png)
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide](/img/structure/B2410371.png)
![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2410373.png)
![1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2410378.png)
![(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B2410379.png)

